[4-(1,3-Dioxolan-2-yl)phenyl]methanol
Overview
Description
[4-(1,3-Dioxolan-2-yl)phenyl]methanol: is an organic compound with the molecular formula C10H12O3. It features a phenyl group substituted with a methanol group and a 1,3-dioxolane ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it useful in various chemical and industrial applications.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block in the preparation of polymers and resins .
Biology and Medicine:
- Potential applications in drug development due to its ability to interact with biological molecules.
- Studied for its antimicrobial and antifungal properties .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the manufacture of fragrances and flavoring agents .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-formylphenylmethanol and ethylene glycol: One common method involves the reaction of 4-formylphenylmethanol with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Industrial Production Methods: Industrially, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,3-Dioxolan-2-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
Molecular Targets and Pathways:
- The compound’s mechanism of action in biological systems involves its interaction with cellular membranes and enzymes.
- It can inhibit or activate specific pathways depending on its structure and the functional groups present .
Comparison with Similar Compounds
2-Phenyl-1,3-dioxolane-4-methanol: Similar structure but with different positioning of the dioxolane ring.
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone: Contains a chloro substituent, altering its reactivity and applications.
Uniqueness:
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10-11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSEXIGKVKXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569880 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142651-25-0 | |
Record name | 4-(1,3-Dioxolan-2-yl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142651-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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